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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Citronellyl formate (C₁₁H₂₀O₂) is a monoterpenoid ester that is a significant component in the

fragrance and flavor industries, prized for its fresh, floral, and fruity aroma.[1][2][3] It is found

naturally in essential oils like geranium and citronella.[1] Beyond its olfactory properties, the

precise chemical characterization of citronellyl formate is crucial for quality control, synthetic

pathway confirmation, and exploring its potential applications in various scientific domains. This

guide provides an in-depth analysis of the spectroscopic data of citronellyl formate, focusing

on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. As senior application scientists, we will not only present the data but also delve

into the rationale behind the experimental methodologies and the interpretation of the spectral

features, offering a comprehensive understanding of how these techniques elucidate the

molecular structure of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic

molecules by probing the magnetic properties of atomic nuclei. For citronellyl formate, ¹H and

¹³C NMR are instrumental in mapping out the connectivity of its hydrogen and carbon atoms.
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Experimental Protocol: NMR Analysis
A standard protocol for the NMR analysis of a liquid sample like citronellyl formate is as

follows:

Sample Preparation: A small amount of citronellyl formate (typically 5-10 mg) is dissolved

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The

deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR

spectrum.

Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal

standard for referencing the chemical shifts to 0 ppm.

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR

spectrometer. ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC)

are acquired.

Data Processing: The acquired free induction decay (FID) signals are Fourier transformed to

generate the NMR spectra. Phasing, baseline correction, and integration are performed to

obtain a clean and interpretable spectrum.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment of each proton in

the molecule, their relative numbers, and their proximity to other protons. While experimentally

obtained high-resolution spectra are the gold standard, predicted spectra can also offer

valuable insights. The following is an analysis based on predicted ¹H NMR data for citronellyl
formate.

Predicted ¹H NMR Data Summary
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Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

H-1' (CH₃) 1.68 s 3H

H-1'' (CH₃) 1.60 s 3H

H-2 ~1.65 m 2H

H-3 ~1.45 m 1H

H-4 ~1.30 m 2H

H-5 ~2.00 q 1H

H-6 5.08 t 1H

H-8 (CH₃) 0.90 d 3H

H-9 (CH₂-O) 4.15 t 2H

H-10 (OCHO) 8.05 s 1H

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹H NMR Spectrum:

Formate Proton (H-10): The most downfield signal, a singlet at approximately 8.05 ppm, is

characteristic of the formate proton (OCHO). Its high chemical shift is due to the deshielding

effect of the adjacent carbonyl group.

Olefinic Proton (H-6): The proton on the carbon-carbon double bond (H-6) is expected to

appear as a triplet around 5.08 ppm due to coupling with the adjacent methylene protons (H-

5).

Methylene Protons Adjacent to Oxygen (H-9): The protons of the CH₂ group attached to the

formate oxygen (H-9) are deshielded and appear as a triplet around 4.15 ppm.

Methyl Protons on the Double Bond (H-1' and H-1''): The two methyl groups attached to the

double bond (C-7) are chemically non-equivalent and are expected to appear as singlets

around 1.68 and 1.60 ppm.
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Aliphatic Protons (H-2, H-3, H-4, H-5): The remaining methylene and methine protons in the

alkyl chain will appear in the more upfield region of the spectrum (around 1.30-2.00 ppm) as

complex multiplets due to overlapping signals and spin-spin coupling.

Methyl Protons on the Chiral Center (H-8): The methyl group attached to the chiral center (C-

3) will appear as a doublet around 0.90 ppm due to coupling with the methine proton (H-3).

¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering

a direct count of the carbon environments.

Predicted ¹³C NMR Data Summary

Carbon Assignment Predicted Chemical Shift (ppm)

C-1' (CH₃) 25.7

C-1'' (CH₃) 17.6

C-2 37.2

C-3 29.5

C-4 25.4

C-5 39.8

C-6 124.5

C-7 131.5

C-8 (CH₃) 19.5

C-9 (CH₂-O) 61.5

C-10 (OCHO) 161.2

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbon (C-10): The carbon of the formate group (C-10) is the most deshielded and

appears furthest downfield, around 161.2 ppm.

Olefinic Carbons (C-6 and C-7): The two sp² hybridized carbons of the double bond (C-6 and

C-7) are found in the 120-140 ppm region, at approximately 124.5 and 131.5 ppm,

respectively.

Carbon Attached to Oxygen (C-9): The carbon of the CH₂ group bonded to the formate

oxygen (C-9) appears around 61.5 ppm.

Aliphatic Carbons (C-2, C-3, C-4, C-5): The sp³ hybridized carbons of the alkyl chain are

observed in the upfield region of the spectrum (around 25-40 ppm).

Methyl Carbons (C-1', C-1'', C-8): The three methyl carbons (C-1', C-1'', and C-8) are the

most shielded and appear at the highest field (lowest ppm values), typically between 17 and

26 ppm.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis
For a liquid sample like citronellyl formate, Attenuated Total Reflectance (ATR) or neat

analysis on salt plates are common IR techniques.

ATR-FTIR: A drop of the neat liquid is placed directly onto the ATR crystal.

Neat (Salt Plates): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr)

to create a thin film.

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.
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Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers,

which correspond to the vibrational frequencies of the functional groups in the molecule.

Key IR Absorption Bands for Citronellyl Formate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2960-2850 C-H stretch Alkanes (CH₃, CH₂)

~1725 C=O stretch Ester (Formate)

~1180 C-O stretch Ester (Formate)

~1670 C=C stretch Alkene

~3020 =C-H stretch Alkene

Interpretation of the IR Spectrum:

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of citronellyl
formate is the strong absorption band around 1725 cm⁻¹, which is characteristic of the

carbonyl (C=O) stretching vibration of the ester functional group.

C-H Stretches: Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H

stretching vibrations of the numerous sp³ hybridized carbons in the alkyl chain. A weaker

band may be observed around 3020 cm⁻¹ corresponding to the sp² C-H stretch of the

alkene.

C-O Stretch: A strong band around 1180 cm⁻¹ is indicative of the C-O single bond stretching

vibration of the ester group.

C=C Stretch: A weaker absorption around 1670 cm⁻¹ is expected for the C=C stretching

vibration of the alkene.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and structural features of a molecule by ionizing it and then separating the

resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile

compounds like citronellyl formate.

Sample Injection: A dilute solution of citronellyl formate in a volatile solvent is injected into

the gas chromatograph.

Separation: The compound travels through a heated capillary column and is separated from

other components based on its boiling point and interactions with the column's stationary

phase.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is typically ionized by electron impact (EI).

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole).

Detection: The detector records the abundance of each ion at a specific m/z ratio, generating

a mass spectrum.

Mass Spectrum of Citronellyl Formate

The mass spectrum of citronellyl formate will show a molecular ion peak (M⁺) corresponding

to its molecular weight (184.28 g/mol ). However, the molecular ion is often unstable and

undergoes fragmentation, leading to a series of fragment ions that provide valuable structural

information.

Key Fragments in the Mass Spectrum of Citronellyl Formate
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m/z Proposed Fragment Ion Significance

138 [M - HCOOH]⁺ Loss of formic acid

123 [C₉H₁₅]⁺
Loss of the formate group and

a methyl radical

95 [C₇H₁₁]⁺
Fragmentation of the alkyl

chain

81 [C₆H₉]⁺
Further fragmentation of the

alkyl chain

69 [C₅H₉]⁺
Isoprenyl cation (a common

fragment in terpenes)

41 [C₃H₅]⁺ Allyl cation

Data obtained from PubChem.[4]

Interpretation of the Mass Spectrum:

The fragmentation pattern of citronellyl formate is characteristic of a terpene ester. The base

peak is often observed at m/z 69, corresponding to the stable isoprenyl cation. The loss of

formic acid (HCOOH), with a mass of 46, from the molecular ion would result in a fragment at

m/z 138. Other significant peaks at m/z 123, 95, 81, and 41 arise from various cleavages of the

citronellyl carbon skeleton.

Visualizing the Analytical Workflow and Molecular
Structure
To better understand the relationships between the spectroscopic techniques and the structural

elucidation of citronellyl formate, the following diagrams are provided.
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Caption: Workflow for the spectroscopic characterization of Citronellyl Formate.
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Caption: 2D structure of Citronellyl Formate.
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Conclusion
The comprehensive spectroscopic analysis of citronellyl formate using NMR, IR, and MS

provides a detailed and unambiguous confirmation of its molecular structure. Each technique

offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework,

IR identifies the key functional groups, and MS determines the molecular weight and

fragmentation pattern. For researchers and professionals in drug development and other

scientific fields, a thorough understanding of these spectroscopic signatures is essential for

ensuring compound identity, purity, and for advancing further research and applications. This

guide serves as a foundational reference for the interpretation of the spectroscopic data of

citronellyl formate, empowering scientists with the knowledge to confidently characterize this

important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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